4-Cyclopropyl-1,3-thiazol-5-amine

Description

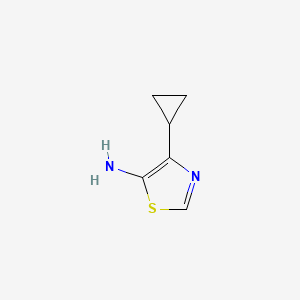

4-Cyclopropyl-1,3-thiazol-5-amine (CID 62082372) is a heterocyclic compound with the molecular formula C₆H₈N₂S. Its structure features a thiazole ring substituted with a cyclopropyl group at position 4 and an amine group at position 5 (Figure 1). Key identifiers include:

Thiazoles are privileged scaffolds in medicinal chemistry due to their electronic diversity and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

4-cyclopropyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGILJCLUJVGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a thioamide under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Cyclopropyl-1,3-thiazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the thiazole ring .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-cyclopropyl-1,3-thiazol-5-amine:

Key Observations :

Physicochemical Properties

| Property | This compound | 5-Cyclopropyl-1,3,4-thiadiazol-2-amine | 4-Isopropyl-1,3-thiazol-2-amine |

|---|---|---|---|

| Molecular Weight | 140.2 g/mol | 144.2 g/mol | 142.2 g/mol |

| LogP (Predicted) | 1.2–1.5 | 0.8–1.1 | 1.6–2.0 |

| Solubility | Moderate in DMSO | Low in aqueous media | High in organic solvents |

Insights :

- The cyclopropyl group in this compound increases hydrophobicity compared to non-cyclopropyl analogs.

- Thiadiazole derivatives (e.g., 5-cyclopropyl-1,3,4-thiadiazol-2-amine) exhibit lower solubility due to reduced hydrogen-bonding capacity .

Biological Activity

Overview

4-Cyclopropyl-1,3-thiazol-5-amine is a heterocyclic compound characterized by a thiazole ring and a cyclopropyl substituent. This unique structure imparts distinct steric and electronic properties, contributing to its potential biological activities. The compound is being investigated for various applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 140.21 g/mol. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, which play crucial roles in its biological interactions.

Target Interactions

Thiazole derivatives are known to exhibit a broad range of biological activities due to their ability to interact with various biochemical pathways. The aromaticity of the thiazole ring, facilitated by the delocalization of electrons from the sulfur atom, enhances its reactivity with biological targets such as enzymes and receptors.

Biochemical Pathways

Research indicates that compounds containing thiazole structures can inhibit cellular growth and proliferation in cancer cell lines. Specifically, this compound has shown promise in inhibiting the growth of human cancer cell lines by interfering with critical pathways involved in cell cycle regulation and apoptosis.

Antimicrobial Properties

This compound has been explored for its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit significant activity against various strains of Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit the proliferation of human breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole derivative | Antimicrobial properties |

| 4-Methyl-1,3-thiazol-5-amine | Methyl substitution on thiazole | Anticancer activity |

| 5-Phenyl-1,3-thiazol-4-amine | Phenyl group substitution | Varying chemical properties |

The presence of the cyclopropyl group in this compound is believed to enhance its reactivity and selectivity towards specific biological targets compared to these similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Efficacy : A study focusing on its effects on MCF-7 cells demonstrated an IC50 value of approximately 0.28 µg/mL, indicating strong antiproliferative activity .

- Antimicrobial Screening : In a screening assay against twelve bacterial strains, this compound exhibited notable inhibition zones, suggesting potential use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.